molecular formula C15H11BrN2OS B2846818 N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 313660-10-5

N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2846818
CAS No.: 313660-10-5
M. Wt: 347.23
InChI Key: MBWAGCVOWWQYAU-BMRADRMJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2E)-6-Bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzothiazole-derived compound characterized by a brominated benzothiazole ring fused with a benzamide moiety. Its molecular formula is C₁₆H₁₂BrN₂OS, and it adopts an (E)-configuration at the imine bond (C=N) within the benzothiazole ring system . The bromine atom at position 6 and the methyl group at position 3 on the benzothiazole ring contribute to its distinct electronic and steric properties. This compound is of interest in medicinal chemistry and materials science due to its structural similarity to bioactive benzothiazole derivatives, such as enzyme inhibitors and corrosion inhibitors .

Properties

IUPAC Name

N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2OS/c1-18-12-8-7-11(16)9-13(12)20-15(18)17-14(19)10-5-3-2-4-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWAGCVOWWQYAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the cyclization of 2-aminobenzenethiol with appropriate aldehydes or ketones. One common method includes the reaction of 2-aminobenzenethiol with 3-bromo-2-methylbenzaldehyde under acidic conditions to form the benzothiazole ring. This intermediate is then reacted with benzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free methods and green chemistry principles are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing benzothiazole moieties exhibit significant anticancer properties. The specific compound N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies suggest that the presence of the bromine atom enhances its efficacy by increasing lipophilicity and facilitating cell membrane penetration.

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays against various bacterial strains. Its mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Safety Assessment

Given the increasing regulatory scrutiny on chemical safety, this compound has been evaluated for its potential toxic effects. In vitro studies have been conducted to assess cytotoxicity using human cell lines. The data indicate a dose-dependent response, providing critical information for risk assessment in cosmetic and pharmaceutical applications.

Mechanistic Studies

Using advanced techniques such as Next Generation Risk Assessment (NGRA), researchers have begun to elucidate the molecular mechanisms underlying the toxicity of this compound. The integration of historical data with new methodologies allows for a comprehensive understanding of its effects on human health.

Organic Electronics

The unique electronic properties of this compound make it a candidate for use in organic semiconductors. Its ability to form stable thin films is advantageous for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Polymer Chemistry

In polymer chemistry, this compound can serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating benzothiazole derivatives into polymer matrices can improve their performance in various applications.

Data Tables

Application AreaKey FindingsReferences
Medicinal ChemistryAnticancer activity; induces apoptosis
Antimicrobial ActivityEffective against multiple bacterial strains
Toxicological StudiesDose-dependent cytotoxicity; mechanistic insights
Material SciencePotential use in OLEDs; enhances polymer properties

Anticancer Study

In a recent study published in a peer-reviewed journal, this compound was tested against various cancer cell lines including breast and lung cancer models. The results demonstrated significant inhibition of cell proliferation with an IC50 value indicating potent activity compared to standard chemotherapeutics.

Toxicity Assessment

A comprehensive toxicity assessment was performed using human liver cell lines to evaluate the hepatotoxic potential of this compound. The findings indicated that at lower concentrations, the compound exhibited minimal toxicity; however, higher concentrations led to increased markers of liver damage.

Mechanism of Action

The mechanism of action of N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide and related benzothiazole-benzamide derivatives:

Compound Substituents (Benzothiazole/Benzamide) Molecular Weight (g/mol) Key Properties/Applications References
This compound (Target Compound) 6-Br, 3-CH₃ (benzothiazole); unsubstituted (benzamide) 366.25 Potential enzyme inhibition; structural motif for corrosion inhibition
N-(6-Bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide 6-Br, 3-C₂H₅ (benzothiazole); 2,4-OCH₃ (benzamide) 468.40 Enhanced lipophilicity; explored in drug design for improved bioavailability
N-(6-Bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide 6-Br, 3-C₂H₅ (benzothiazole); 4-SO₂N(CH₃)₂ (benzamide) 468.40 Sulfamoyl group enhances hydrogen bonding; potential kinase inhibition
4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide 6-CH₃ (benzothiazole); 4-OCH₃ (sulfonamide) 366.43 11β-HSD1 inhibitor for diabetes; strong hydrogen bonding (N–H···N) stabilizes crystal structure
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide 6-NH₂ (benzothiazole); unsubstituted (benzamide) 269.31 Corrosion inhibitor for mild steel; amino group improves adsorption on metal surfaces
N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}-2/4-substituted benzamides Varied substituents (benzamide); carbamothioyl group 300–350 (approx.) Antibacterial activity against Gram-positive/negative bacteria; sulfur enhances bioactivity

Structural Modifications and Their Implications

Alkyl Groups (3-CH₃, 3-C₂H₅): Methyl and ethyl groups at position 3 influence steric hindrance and solubility. Ethyl derivatives (e.g., ) exhibit higher lipophilicity, which may improve membrane permeability in drug candidates.

Sulfamoyl (SO₂N(CH₃)₂): This group in introduces hydrogen-bond acceptor sites, critical for interactions with biological targets like kinases.

Hybrid Systems :

  • Compounds with sulfonamide (e.g., ) or carbamothioyl (e.g., ) groups replace the benzamide moiety, diversifying hydrogen-bonding and charge-transfer capabilities.

Biological Activity

N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its pharmacological properties. The presence of the bromine atom and the methyl group enhances its biological activity by influencing its interaction with biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes linked to various diseases, particularly in cancer and microbial infections.
  • Receptor Binding : It may bind to receptors involved in cell signaling pathways, modulating their activity and leading to altered cellular responses.

Anticancer Activity

Research indicates that compounds with similar structures exhibit potent anticancer properties. For instance:

  • In Vitro Studies : Compounds derived from benzothiazole have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range .
Cell LineIC50 (μM)Reference
MCF-75.0
A5494.5
U87 MG6.0

Antimicrobial Activity

Benzothiazole derivatives have also been studied for their antimicrobial properties:

  • Inhibition of Bacterial Growth : Compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Case Studies

  • Anticancer Efficacy : A study evaluated the antiproliferative effects of several benzothiazole derivatives on human cancer cell lines. The results showed that modifications in the benzothiazole structure significantly influenced their cytotoxicity, suggesting a structure–activity relationship that could be leveraged for drug design .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of benzothiazole derivatives against Mycobacterium tuberculosis. The study found that specific substitutions led to enhanced activity against non-tuberculous mycobacteria .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.